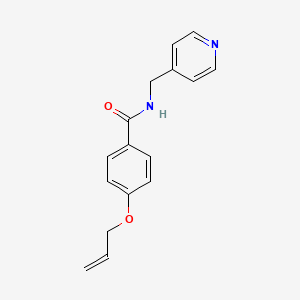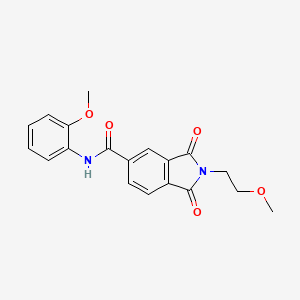
N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Descripción general
Descripción
N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment. BRD0705 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression and have been implicated in various diseases, including cancer.
Mecanismo De Acción
N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their activity. This leads to decreased expression of oncogenes and increased expression of tumor suppressor genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the expression of genes involved in cancer cell growth and survival. In preclinical studies, this compound has been shown to induce apoptosis of cancer cells and inhibit tumor growth in various types of cancer, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is its specificity for BET proteins, which makes it a useful tool for studying the role of these proteins in cancer and other diseases. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of BET proteins, which could have greater therapeutic potential. Another area of interest is the study of the role of BET proteins in other diseases, such as inflammatory and autoimmune diseases. Finally, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of ongoing research.
Aplicaciones Científicas De Investigación
N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied extensively for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of BET proteins, which are involved in the regulation of gene expression and have been implicated in various types of cancer. Inhibition of BET proteins by this compound has been shown to lead to decreased expression of oncogenes and increased expression of tumor suppressor genes, resulting in apoptosis (programmed cell death) of cancer cells.
Propiedades
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-7-12(18)13(8-11(10)2)19-16(21)9-20-14-5-3-4-6-15(14)23-17(20)22/h3-8H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGJVRZYOQAFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B4406247.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406263.png)
![1-({[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4406271.png)

![N-benzyl-N-[(4-ethoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4406279.png)
![1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4406284.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4406290.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4406303.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406313.png)

![N-1,3-benzodioxol-5-yl-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4406331.png)
![2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406336.png)
![1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4406338.png)
![4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406341.png)